1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

Lipophilicity logP Physicochemical profiling

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride (C₁₀H₁₈ClN₃O, MW 231.72 g/mol) is a synthetic small-molecule building block featuring a 5-methyl-1,2,4-oxadiazole heterocycle linked at the 3-position to a cycloheptane ring bearing a primary amine at the bridgehead carbon, isolated as the hydrochloride salt. The compound is catalogued by multiple commercial suppliers (Enamine EN300-33291, Fluorochem F661548, ChemScence CS-0246553) at a purity specification of ≥95%.

Molecular Formula C10H18ClN3O
Molecular Weight 231.72 g/mol
CAS No. 1172959-96-4
Cat. No. B1372296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride
CAS1172959-96-4
Molecular FormulaC10H18ClN3O
Molecular Weight231.72 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2(CCCCCC2)N.Cl
InChIInChI=1S/C10H17N3O.ClH/c1-8-12-9(13-14-8)10(11)6-4-2-3-5-7-10;/h2-7,11H2,1H3;1H
InChIKeyLBFQVJSFDLNYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride (CAS 1172959-96-4): Baseline Physicochemical and Structural Profile for Informed Procurement


1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride (C₁₀H₁₈ClN₃O, MW 231.72 g/mol) is a synthetic small-molecule building block featuring a 5-methyl-1,2,4-oxadiazole heterocycle linked at the 3-position to a cycloheptane ring bearing a primary amine at the bridgehead carbon, isolated as the hydrochloride salt [1]. The compound is catalogued by multiple commercial suppliers (Enamine EN300-33291, Fluorochem F661548, ChemScence CS-0246553) at a purity specification of ≥95% [2]. It is listed as an on-demand building block in the ZINC20 database and is supplied by Enamine LLC, a major provider of screening compounds and building blocks for drug discovery [3]. Computed properties include a topological polar surface area (TPSA) of 64.9 Ų, a fraction of sp³-hybridized carbons (Fsp³) of 0.8, a single rotatable bond, and a computed logP of 1.295 [1][2].

Why In-Class 1,2,4-Oxadiazole–Cycloalkylamine Building Blocks Cannot Be Interchanged Without Experimental Validation


The 1,2,4-oxadiazole heterocycle is a recognized bioisostere for ester and amide functionalities, but its physicochemical and pharmacological behavior is profoundly sensitive to the specific substitution pattern at both the oxadiazole 5-position and the appended cycloalkylamine moiety [1]. A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole regioisomers in the AstraZeneca collection demonstrated that the 1,3,4-isomer consistently displays approximately one order of magnitude lower lipophilicity (log D), along with significantly different metabolic stability, hERG inhibition, and aqueous solubility profiles [1]. Even among close 1,2,4-oxadiazole analogs, the identity of the 5-substituent (methyl vs. trifluoromethyl vs. cyclopentyl) governs lipophilicity, as reflected by a logP range spanning from ~1.3 to ~3.0 [2]. Furthermore, the cycloheptane ring imparts a distinct three-dimensional shape and Fsp³ fraction (0.8) that diverges sharply from the sp²-rich, flatter scaffolds prevalent in early-stage screening libraries, where the mean Fsp³ is only 0.36 [3]. These structural and property differences mean that generic substitution without experimental characterization risks altering solubility, permeability, metabolic stability, and target engagement in unpredictable ways.

Quantitative Differentiation Evidence for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride vs. Closest Analogs


Lipophilicity Differentiation: A 1.72-log-unit (≈50-fold) Partition Coefficient Window Between the 5-Methyl and 5-Trifluoromethyl Analogs

The target compound (5-methyl analog) displays a computed logP of 1.295 [1], whereas the 5-trifluoromethyl analog (CAS 1181458-03-6) displays a computed logP of 3.0184, sourced from the same vendor platform (Leyan.com) . The quantified difference of ΔlogP = 1.72 corresponds to an approximately 50-fold difference in octanol-water partition coefficient. This lipophilicity gap places the two compounds in substantially different ADME property space: the 5-methyl analog falls within the logP 1.3–3.0 range recommended for CNS-focused screening libraries, while the 5-trifluoromethyl analog exceeds the cLogP ≤ 3 threshold often applied for CNS drug-likeness [2].

Lipophilicity logP Physicochemical profiling ADME prediction

Fraction of sp³ Carbons (Fsp³ = 0.8): A Three-Dimensionality Metric That Exceeds the Approved-Drug Mean by Over 70%

The target compound has an Fsp³ value of 0.8, as reported by Fluorochem . This is substantially above the mean Fsp³ of 0.36 observed for 2.2 million molecules at the drug discovery stage and the mean of 0.47 found among 1,179 approved drugs, as established by a comprehensive review of Fsp³ as a drug-likeness parameter [1]. Many commonly used 1,2,4-oxadiazole building blocks incorporate piperidine or azepane rings with lower Fsp³ fractions (typically 0.5–0.7), and the directly comparable 5-trifluoromethyl analog has an Fsp³ of 0.64 (C10H15ClF3N3O, 7 sp³ carbons out of 10 total carbons, vs. 8 sp³ carbons out of 10 for the 5-methyl analog) .

Fsp³ Three-dimensionality Drug-likeness Scaffold diversity

CNS Drug-Likeness Profile: Physicochemical Parameters That Fall Within or Near Established CNS Desirability Ranges

The target compound's computed physicochemical profile—MW 231.72 g/mol, logP 1.295, TPSA 64.9 Ų, HBD count 2, HBA count 4, and 1 rotatable bond—was evaluated against CNS drug-likeness thresholds established by the CNS MPO framework [1] and commercial CNS-focused screening library criteria . All six parameters fall within or very near the desirable ranges (MW < 400, cLogP 1.3–3.0, TPSA 40–90 Ų, HBD ≤ 3, HBA ≤ 7, RotB ≤ 4), placing this compound among the subset of building blocks whose physicochemical properties are compatible with CNS drug discovery programs [1]. By contrast, the 5-trifluoromethyl analog (logP 3.02) exceeds the cLogP ≤ 3 threshold, and the 5-cyclopentyl analog (MW 285.82) has a higher molecular weight and likely higher lipophilicity due to the larger alkyl substituent .

CNS drug discovery Blood-brain barrier CNS MPO Physicochemical filters

Cycloheptane Bridgehead Amine Scaffold as a Structurally Distinct Alternative to the Ubiquitous Piperidine and Cyclohexylamine Building Blocks

The target compound features a seven-membered cycloheptane ring with the primary amine located at the bridgehead carbon directly attached to the oxadiazole 3-position. This architecture is structurally distinct from the far more common piperidine-oxadiazole (e.g., CAS 1211196-88-1, 3-piperidin-2-yl-5-propan-2-yl-1,2,4-oxadiazole hydrochloride [1]) and cyclohexyl-oxadiazole building blocks that dominate commercial screening libraries. The cycloheptane ring introduces a larger ring size (7 atoms vs. 6), different bond angles, a distinct conformational ensemble, and eliminates the basic piperidine nitrogen that can complicate SAR interpretation through off-target interactions at aminergic receptors and hERG channels [2]. The bridgehead attachment of the amine further restricts conformational flexibility (RotB = 1), providing a rigid pharmacophoric presentation distinct from the more flexible linear alkylamine-oxadiazole alternatives.

Scaffold diversity Cycloheptane Conformational analysis Lead optimization

5-Methyl-1,2,4-Oxadiazole as a Privileged Bioisostere for Amide and Ester Functionalities: Class-Level Evidence for Metabolic Stability Advantages

The 5-methyl-1,2,4-oxadiazole motif has been specifically claimed in patents for CNS-penetrant OGA (O-GlcNAcase) inhibitors, including those from Eli Lilly (US patent publication), where the 5-methyl substitution was identified as critical for achieving brain penetration and target engagement [1]. Systematic comparisons of 1,2,4-oxadiazole-containing compounds versus their parent amide/ester counterparts have demonstrated that oxadiazole bioisosteric replacement can confer enhanced hydrolytic stability, improved membrane permeability, and in some cases, significantly greater metabolic stability in human liver microsome assays [2]. Notably, a matched-pair analysis within the AstraZeneca compound collection revealed that 1,2,4-oxadiazoles consistently display higher lipophilicity than their 1,3,4-oxadiazole counterparts, a property that can be deliberately exploited to modulate logD and tissue distribution [2].

Bioisosterism Metabolic stability 1,2,4-Oxadiazole Amide replacement

Recommended Research and Procurement Application Scenarios for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride


CNS Drug Discovery Programs Requiring Brain-Penetrant, Low-Molecular-Weight Amine Building Blocks

The compound's physicochemical profile (logP 1.295, TPSA 64.9 Ų, MW 231.72, HBD 2, HBA 4) places it within established CNS drug-likeness parameter space [1]. Its logP of 1.295 falls squarely in the 1.3–3.0 range recommended for CNS penetration, in contrast to more lipophilic analogs such as the 5-trifluoromethyl derivative (logP 3.02), which exceeds commonly applied CNS cLogP thresholds [2]. The compound is suitable as a synthetic intermediate or fragment hit for CNS-targeted medicinal chemistry programs, particularly those pursuing OGA inhibition or other tauopathy-related targets where the 5-methyl-1,2,4-oxadiazole motif has patent precedence [3].

Scaffold-Hopping Campaigns Seeking Non-Piperidine, Non-Cyclohexane Amine-Containing Cores for IP Diversification

The cycloheptane bridgehead amine represents a structurally distinct alternative to the piperidine and cyclohexylamine building blocks that dominate commercial screening libraries [1]. The seven-membered ring introduces a unique conformational profile and eliminates the basic piperidine nitrogen (pKa ~10) that can cause polypharmacology through off-target aminergic receptor and hERG channel interactions [2]. With Fsp³ = 0.8—significantly above the approved-drug mean of 0.47 [3]—this scaffold offers enhanced three-dimensionality that is increasingly valued in fragment-based drug discovery and scaffold-hopping strategies aimed at generating novel intellectual property.

Bioisostere Replacement Programs Addressing Amide or Ester Metabolic Liabilities in Lead Series

The 1,2,4-oxadiazole ring is a well-characterized bioisostere for amide and ester functional groups, and the 5-methyl substitution has been specifically validated in CNS-penetrant clinical candidates and patent disclosures [1]. Replacing a metabolically labile amide bond with a 5-methyl-1,2,4-oxadiazole in a lead compound can improve hydrolytic stability and, in certain matched-pair analyses, enhance metabolic stability in human liver microsome assays [2]. The hydrochloride salt form of this compound provides a stable, easily handled solid that can be directly incorporated into amide coupling or reductive amination reactions without additional salt-exchange steps.

Fragment-Based Screening Libraries Requiring Drug-Like, Structurally Diverse sp³-Rich Small Molecules

With MW 231.72 (meeting the Rule of Three for fragment libraries: MW < 300), only 1 rotatable bond, and Fsp³ = 0.8 [1], this compound is well-suited for inclusion in fragment-based screening collections. The high Fsp³ fraction (approximately 1.7× the approved-drug mean) addresses the growing recognition that sp³-rich fragments generate more diverse binding modes and are underrepresented in traditional flat, aromatic fragment libraries [2]. The compound is available on-demand from Enamine (EN300-33291) [3], with multiple secondary suppliers (Fluorochem, ChemScence, Leyan) providing supply-chain redundancy for procurement planning .

Quote Request

Request a Quote for 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.